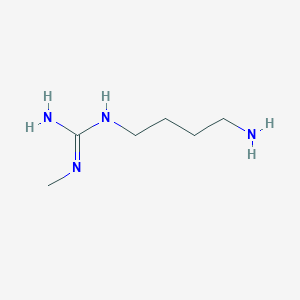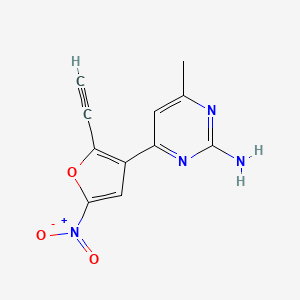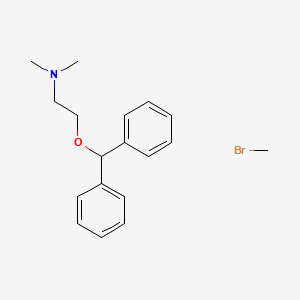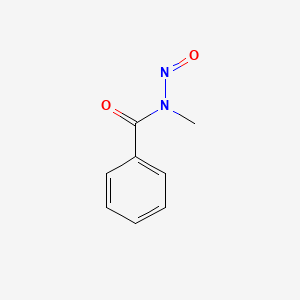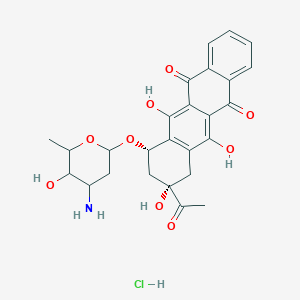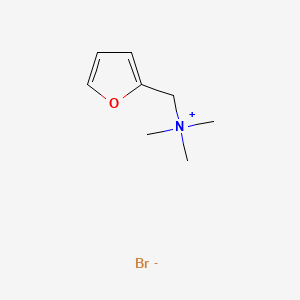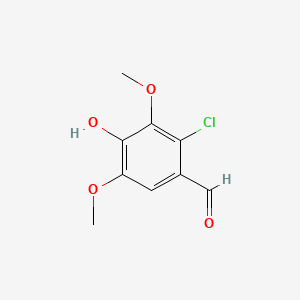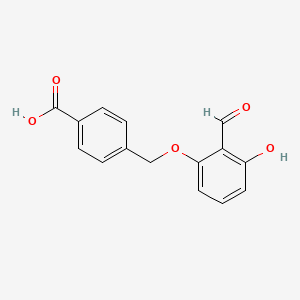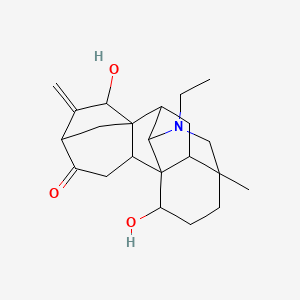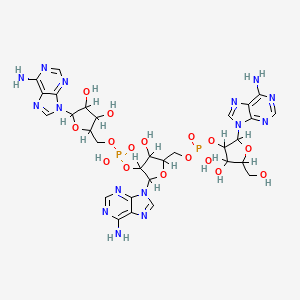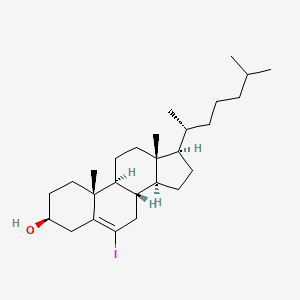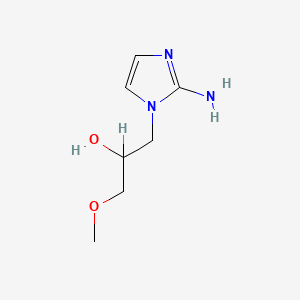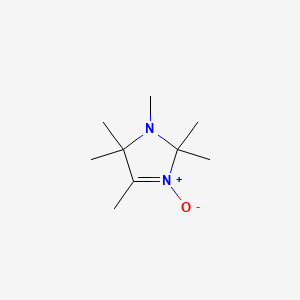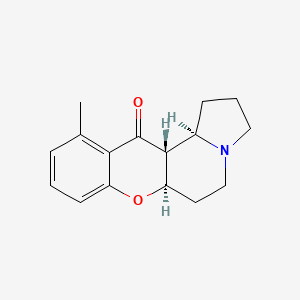
(+)-Elaeocarpine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Elaeocarpine is a member of chromones.
Wissenschaftliche Forschungsanwendungen
Alkaloids and Opioid Receptor Binding
The Elaeocarpus genus, including species like Elaeocarpus fuscoides and Elaeocarpus habbemensis, has been studied for its indolizidine alkaloids, such as elaeocarpenine and elaeocarpine. These compounds have demonstrated binding affinity to human delta-opioid receptors, suggesting potential pharmacological applications (Katavic, Venables, Rali, & Carroll, 2007).
Inhibition of Butyrylcholinesterase
Research on Elaeocarpus angustifolius has uncovered several new alkaloids, including variants of elaeocarpine. Some of these compounds, like elaeocarpine trifluoroacetate, have shown weak inhibitory activities against butyrylcholinesterase, which could have implications for treating diseases like Alzheimer's (Hong et al., 2019).
Medicinal Uses in Traditional Systems
Elaeocarpus ganitrus, also containing (+)-elaeocarpine, has been used in Ayurveda and other traditional medical systems. It's used for treating conditions like hypertension, anxiety, epilepsy, and migraine. Scientific research has supported some of these uses, highlighting the potential of elaeocarpine and related alkaloids in medicine (Rashmi & Amrinder, 2014).
Anti-inflammatory and Antioxidant Properties
Elaeocarpus sphaericus, another species in the Elaeocarpus genus, has been examined for its pharmacological activity. Its fruits, containing various compounds including elaeocarpine, have shown significant anti-inflammatory and antioxidant properties in studies, suggesting their therapeutic potential (Singh, Acharya, & Bhattacharya, 2000).
Anxiolytic Effects
Elaeocarpus sphaericus fruits, also containing elaeocarpine, have been tested for their anxiolytic effects using models like the elevated plus-maze in mice. The results validate traditional uses of the plant in managing anxiety, indicating a potential area for further pharmacological exploration (Gagan et al., 2010).
Eigenschaften
Molekularformel |
C16H19NO2 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
(6aR,12aR,12bR)-11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one |
InChI |
InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3/t11-,13-,15-/m1/s1 |
InChI-Schlüssel |
DXTYYNIKCKARPP-UXIGCNINSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)O[C@@H]3CCN4CCC[C@@H]4[C@H]3C2=O |
SMILES |
CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O |
Kanonische SMILES |
CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


